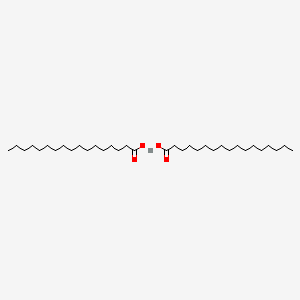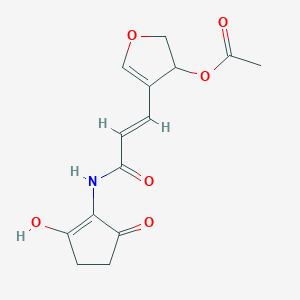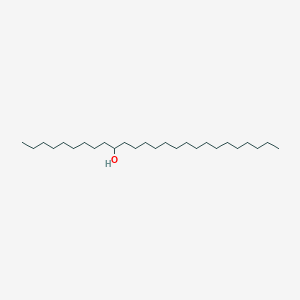
Zinc heptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc heptadecanoate: is a zinc salt of heptadecanoic acid, also known as margaric acid. It is a compound with the molecular formula C34H66O4Zn
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc heptadecanoate can be synthesized through the reaction of heptadecanoic acid with zinc oxide or zinc carbonate. The reaction typically involves heating the mixture to facilitate the formation of the zinc salt. The general reaction is as follows:
2 C17H35COOH + ZnO→(C17H35COO)2Zn + H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting heptadecanoic acid with zinc salts under controlled conditions. The process involves maintaining specific temperatures and pH levels to ensure the efficient formation of the desired product. The reaction is typically carried out in large reactors with continuous monitoring to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc heptadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield zinc metal and heptadecanoic acid.
Substitution: It can participate in substitution reactions where the heptadecanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various organic reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide and heptadecanoic acid derivatives.
Reduction: Zinc metal and heptadecanoic acid.
Substitution: Various substituted zinc carboxylates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Zinc heptadecanoate has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other zinc-containing compounds and as a catalyst in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of lubricants, coatings, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of zinc heptadecanoate involves its interaction with biological membranes and enzymes. Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, thereby influencing various biochemical pathways. The heptadecanoate moiety can interact with lipid membranes, affecting their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Zinc stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc palmitate: Similar in structure and used in cosmetics and pharmaceuticals.
Zinc oleate: Used in the production of paints and coatings.
Uniqueness: Zinc heptadecanoate is unique due to its specific chain length and the resulting physical and chemical properties. Its applications in research and industry are distinct from those of other zinc carboxylates, making it a valuable compound for specialized uses.
Eigenschaften
CAS-Nummer |
93028-41-2 |
|---|---|
Molekularformel |
C34H66O4Zn |
Molekulargewicht |
604.3 g/mol |
IUPAC-Name |
zinc;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
InChI-Schlüssel |
WJECRDPVMSNVCG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)









![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)
